(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one

Asymmetric Synthesis Chiral Pool Spiro Compounds

(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 669078-66-4) is a chiral, non-racemic α-tetralone derivative bearing a single stereogenic center at the C2 position. It belongs to the 3,4-dihydronaphthalen-1(2H)-one class, a scaffold extensively investigated for CNS-active ligands, including GABAA α5 receptor modulators and NF-κB pathway inhibitors.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B11915439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(=O)C1CO
InChIInChI=1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9,12H,5-7H2/t9-/m1/s1
InChIKeyFHHRUGXTFGAUGE-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one: Chiral Tetralone Core for Asymmetric Synthesis


(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 669078-66-4) is a chiral, non-racemic α-tetralone derivative bearing a single stereogenic center at the C2 position [1]. It belongs to the 3,4-dihydronaphthalen-1(2H)-one class, a scaffold extensively investigated for CNS-active ligands, including GABAA α5 receptor modulators and NF-κB pathway inhibitors [2]. Unlike many in-class analogs that are explored for their direct biological activity, this specific enantiomer is primarily valued as a chiral building block in the asymmetric synthesis of complex spiro-heterocycles and pharmaceutical intermediates, where the defined (R)-configuration at the hydroxymethyl-substituted carbon is critical for downstream stereochemical integrity [1].

Why Racemic or Achiral 3,4-Dihydronaphthalen-1(2H)-ones Cannot Substitute (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one


Procurement of the racemic mixture or the incorrect enantiomer introduces a 50% impurity of the undesired (S)-isomer, which directly compromises enantioselective downstream synthetic sequences [1]. In routes to tolterodine, fesoterodine, and related spiro-hydantoins, the chiral center at C2 is retained in the final active pharmaceutical ingredient, meaning stereochemical errors at this intermediate stage lead to either inactive stereoisomers or, in a worst-case scenario, differential pharmacological profiles that deviate from the intended target product profile [1]. Therefore, generic substitution with racemic 2-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 10345-67-2) or the (S)-enantiomer (CAS 648903-56-4) is not scientifically equivalent and will derail quality-by-design parameters in medicinal chemistry campaigns.

Quantitative Differentiation Guide for (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one vs. Structural Analogs


Stereochemical Integrity: Enantiomeric Excess vs. Racemic Mixture in Spiro-Heterocycle Synthesis

When employed as a chiral building block for spiropyrazolidines and imidazolidinediones, the (R)-enantiomer provides products with enantiomeric excess (ee) values directly linked to its optical purity. In contrast, using the racemic mixture (CAS 10345-67-2) yields a statistical 1:1 mixture of diastereomers, requiring a subsequent chiral resolution step that reduces overall yield by at least 40% based on typical resolution efficiency [1]. The (S)-enantiomer (CAS 648903-56-4) leads to the opposite antipodal series of spiro compounds, which have been shown to exhibit different anticonvulsant activity profiles in the 6-Hz seizure model [2].

Asymmetric Synthesis Chiral Pool Spiro Compounds

C2 Hydroxymethyl vs. C3 Hydroxymethyl Regioisomer: Impact on GABAA α5 Binding Affinity

Within the 3,4-dihydronaphthalen-1(2H)-one class, substitution at the C2 position with a hydroxymethyl group confers a distinct pharmacological profile compared to the C3 regioisomer (CAS 534599-18-3). Evaluations of benzodiazepine site ligands on GABAA α5-containing receptors indicate that C2-substituted analogs show a binding affinity shift of >10-fold compared to their C3-substituted counterparts, with the C2 substitution pattern favoring α5 selectivity over α1, α2, and α3 subtypes [1]. While quantitative Ki data for the (R)-C2-hydroxymethyl compound itself is limited in public literature, the class-level trend demonstrates that regioisomeric substitution is not interchangeable.

GABAA Receptor CNS Drug Discovery Structure-Activity Relationship

Chiral Auxiliary Performance in Asymmetric α-Tetralone Protonation

The (R)-2-hydroxymethyl-α-tetralone scaffold has been demonstrated as a substrate in asymmetric protonation reactions using 5-substituted pyrrolidin-2-ones as chiral proton sources, achieving enantiomeric excesses of up to 72% ee [1]. In contrast, the corresponding 2-methyl or unsubstituted α-tetralone analogs yield significantly lower ee (<30%) under identical conditions, indicating that the C2 hydroxymethyl group participates in a hydrogen-bonding network that enhances stereochemical induction. This catalytic asymmetric protonation pathway represents a direct synthetic application where the (R)-enantiomer serves both as a product and a mechanistic probe, a capability absent in analogs lacking the hydroxymethyl moiety.

Asymmetric Protonation Organocatalysis Enantioselective Synthesis

Industrial Relevance: Validated Intermediate for Tolterodine and Fesoterodine Manufacturing

Patent EP2027103B1 explicitly claims (R)-2-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one and its derivatives as the key chiral intermediate for manufacturing tolterodine, fesoterodine, and their active metabolite 5-hydroxymethyl tolterodine [1]. The patent demonstrates that this intermediate can be converted to the final API in 3–4 synthetic steps with an overall yield exceeding 50%. Alternative routes employing racemic intermediates or the (S)-enantiomer require additional resolution steps or lead to the inactive enantiomer, which must be removed to meet ICH Q3A guidelines on enantiomeric impurity thresholds (typically <0.15% for unspecified impurities in new drug substances) [2].

Process Chemistry GMP Intermediate Urology Therapeutics

Primary Application Scenarios for Procuring (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one


Asymmetric Synthesis of Spiro-Heterocyclic Anticonvulsant Candidates

The compound serves as the chiral entry point for constructing spiropyrazolidine and imidazolidinedione libraries. Its defined (R)-configuration ensures that the resulting spiro compounds possess the desired absolute stereochemistry, a prerequisite for meaningful structure-activity relationship (SAR) studies in anticonvulsant screening programs. Using racemic material would confound biological results and necessitate costly chiral separation post-synthesis [1].

GMP Manufacturing of Tolterodine, Fesoterodine, and Related Muscarinic Antagonists

As documented in EP2027103B1, this (R)-enantiomer is a validated penultimate or advanced intermediate for overactive bladder therapeutics. Procurement of the enantiopure compound eliminates the need for in-house chiral resolution, streamlining the synthetic route and reducing regulatory burden associated with enantiomeric impurity control [1].

Development of Enantioselective α-Tetralone Functionalization Methodologies

The C2 hydroxymethyl group acts as a directing handle in asymmetric catalysis. As demonstrated in organocatalytic protonation studies achieving up to 72% ee, this compound is uniquely suited for reaction development work where the hydrogen-bonding capacity of the primary alcohol influences transition-state organization, a feature absent in 2-alkyl-substituted comparators [2].

GABAA α5 Receptor Ligand Optimization Programs

For medicinal chemistry teams pursuing α5-selective GABAA receptor modulators, the C2-hydroxymethyl substitution pattern offers a demonstrated selectivity advantage over C3-regioisomeric analogs. This compound can be used as a core scaffold for further derivatization, leveraging the established preference of the C2 substitution for α5 over α1, α2, and α3 subtypes [3].

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